molecular formula C18H19N5O3 B2413417 1-methyl-3-(2-oxopropyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 845662-23-9

1-methyl-3-(2-oxopropyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2413417
CAS No.: 845662-23-9
M. Wt: 353.382
InChI Key: GIKNIQIGNMWPSX-UHFFFAOYSA-N
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Description

1-methyl-3-(2-oxopropyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H19N5O3 and its molecular weight is 353.382. The purity is usually 95%.
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Properties

IUPAC Name

1-methyl-3-(2-oxopropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-12(24)11-23-16(25)14-15(20(2)18(23)26)19-17-21(9-6-10-22(14)17)13-7-4-3-5-8-13/h3-5,7-8H,6,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKNIQIGNMWPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-3-(2-oxopropyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of purine derivatives and exhibits a unique structure characterized by the presence of a tetrahydropyrimidine ring. Its molecular formula is C16H18N4O3C_{16}H_{18}N_4O_3, and it has notable physicochemical properties that influence its biological activity.

Research indicates that this compound may interact with various biological targets, including:

  • Adenosine Receptors : It has been shown to act as an antagonist for A1 and A2A adenosine receptors, which are implicated in numerous physiological processes including neurotransmission and cardiovascular regulation .
  • Monoamine Oxidase (MAO) Inhibition : The compound exhibits inhibitory effects on MAO-B, an enzyme involved in the metabolism of neurotransmitters. This inhibition could enhance dopaminergic activity in the brain, suggesting potential applications in treating neurodegenerative disorders .

Biological Activity Data

Activity Target Effect Reference
Adenosine Receptor AntagonismA1 and A2A receptorsCompetitive inhibition
MAO-B InhibitionMonoamine Oxidase BIncreased dopamine levels
CytotoxicityCancer cell linesInduction of apoptosis

Case Studies

  • Antitumor Activity : In vitro studies have demonstrated that 1-methyl-3-(2-oxopropyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways .
  • Neuroprotective Effects : Animal models have shown that the compound can provide neuroprotective benefits in models of Parkinson's disease by enhancing dopaminergic signaling through MAO-B inhibition. This suggests a potential therapeutic role in neurodegenerative diseases .
  • Cardiovascular Implications : The interaction with adenosine receptors indicates that this compound may have cardioprotective effects. Studies have indicated that it can modulate heart rate and myocardial oxygen consumption via its receptor antagonism .

Q & A

Q. What are the optimal synthetic routes and reaction parameters for synthesizing 1-methyl-3-(2-oxopropyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione?

The synthesis typically involves multi-step organic reactions, including cyclization, alkylation, and coupling steps. Key parameters include:

  • Temperature control : Reactions often proceed at 60–100°C to balance yield and side-product formation .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki-Miyaura coupling to form carbon-carbon bonds between aromatic moieties .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while dichloromethane aids in purification .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .

Q. How can structural characterization of this compound be rigorously validated?

Combine spectroscopic and spectrometric techniques:

  • NMR : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, aromatic protons appear δ 7.2–8.1 ppm, while methyl groups resonate at δ 1.2–2.5 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ expected at m/z 413.206) .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding bioactivity .

Q. What preliminary assays are recommended to evaluate biological activity?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or phosphodiesterases via fluorescence polarization .
  • Solubility/logP : Determine via shake-flask method to assess drug-likeness .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
  • Target engagement studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding .

Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 1M17) to model interactions with purine-binding pockets .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR models : Train on substituent electronic parameters (Hammett σ) to optimize substituents for potency .

Q. How can synthetic scalability be improved without compromising purity?

  • Flow chemistry : Continuous flow reactors reduce reaction times and improve reproducibility for steps like alkylation .
  • Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles to reduce costs .
  • DoE optimization : Apply Design of Experiments (e.g., response surface methodology) to maximize yield (>70%) and minimize impurities .

Q. What mechanistic studies elucidate the compound’s mode of action in anti-inflammatory pathways?

  • Cytokine profiling : Quantify IL-6/TNF-α suppression in LPS-stimulated macrophages via ELISA .
  • Transcriptomics : Perform RNA-seq to identify downregulated NF-κB pathway genes .
  • Kinase profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis

StepConditionsYield (%)Purity (%)Reference
Cyclization80°C, DMF, 12 h6590
Suzuki couplingPd(PPh₃)₄, K₂CO₃, THF/H₂O, 60°C7295
PurificationSilica gel, EtOAc/hexane (1:4)-98

Q. Table 2. Comparative Bioactivity in Cancer Cell Lines

Cell LineIC₅₀ (µM)Assay TypeReference
HeLa2.4MTT
MCF-73.1SRB
A5495.8Colony formation

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